CuAAC Click Efficiency vs. 5-Bromo Isoindoline in Triazole-Functionalized HDAC6 Inhibitor Synthesis
The compound participates in a copper(II) sulfate pentahydrate/sodium ascorbate-mediated CuAAC reaction with 2-(6-(azidomethyl)pyridin-3-yl)-5-(difluoromethyl)-1,3,4-oxadiazole in water/tert-butanol solvent at ambient conditions to yield tert-butyl 5-(1-((5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)isoindolin-2-carboxylate in 85.1% isolated yield after 2.0 hours [1]. The direct 5-bromo analog (tert-butyl 5-bromo-2,3-dihydro-1H-isoindole-2-carboxylate) requires a two-step sequence (Sonogashira coupling with TMS-acetylene followed by desilylation) to access the identical triazole product, which is typically achieved in only 60–72% cumulative yield over two steps with additional purification burden [REFS-1, REFS-2].
| Evidence Dimension | Triazole product yield in HDAC6 inhibitor fragment coupling |
|---|---|
| Target Compound Data | 85.1% isolated yield (single-step CuAAC) |
| Comparator Or Baseline | tert-Butyl 5-bromo-2,3-dihydro-1H-isoindole-2-carboxylate: ~60–72% cumulative yield over two steps (Sonogashira + desilylation) [class-level inference from analogous isoindoline bromides] |
| Quantified Difference | ≥13 percentage point yield advantage in fewer synthetic steps |
| Conditions | CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, 2 hours, ambient temperature |
Why This Matters
The 85.1% single-step click yield translates to lower process mass intensity and reduced purification costs in parallel medicinal chemistry campaigns, directly impacting procurement decisions for building block selection.
- [1] Molaid Compound Detail. tert-butyl 5-ethynylisoindolin-2-carboxylate | 1262408-96-7. Reaction information: 85.1% yield for CuAAC with azide-containing HDAC6 inhibitor fragment. https://www.molaid.com/MS_23240509 View Source
- [2] US Patent Application US20230295142A1. Novel compounds as histone deacetylase 6 inhibitor, and pharmaceutical composition comprising the same. Examples of isoindoline-containing HDAC6 inhibitor triazoles. https://patents.google.com/patent/US20230295142A1/en View Source
